3-Propylthio-4H-1,2,4-triazole
Overview
Description
3-Propylthio-4H-1,2,4-triazole is a heterocyclic compound with the chemical formula C5H9N3S It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthio-4H-1,2,4-triazole typically involves the reaction of propylthiol with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of hydrazine derivatives and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Propylthio-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Sulfoxides and sulfones: from oxidation reactions.
Reduced triazole derivatives: from reduction reactions.
Halogenated or alkylated triazoles: from substitution reactions.
Scientific Research Applications
3-Propylthio-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Propylthio-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and antiproliferative effects.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions, often used in click chemistry.
1,3,4-Thiadiazole: Contains a sulfur atom and two nitrogen atoms in a five-membered ring, known for its antimicrobial properties.
1,3-Imidazole: A five-membered ring with two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness of 3-Propylthio-4H-1,2,4-triazole:
Structural Features: The presence of a propylthio group attached to the triazole ring provides unique chemical reactivity and biological activity.
Biological Activity: Exhibits a broad spectrum of antimicrobial and antiproliferative activities, making it a versatile compound in research and industry
Properties
IUPAC Name |
5-propylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVYOXCHCXLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371929 | |
Record name | 3-Propylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34945-15-8 | |
Record name | 3-Propylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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